molecular formula C11H20N2O2 B7922632 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7922632
M. Wt: 212.29 g/mol
InChI Key: NKSBJISOMADKDY-UHFFFAOYSA-N
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Description

1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-derived compound featuring a cyclopropyl group, a hydroxyethyl amino substituent, and an ethanone moiety. The compound’s synthesis likely involves alkylation or coupling reactions, as inferred from analogous methodologies in related pyrrolidine derivatives .

Properties

IUPAC Name

1-[3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(15)12-5-4-11(8-12)13(6-7-14)10-2-3-10/h10-11,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSBJISOMADKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Cyclization Sequential Approach

The most widely documented method involves a three-step sequence starting from pyrrolidine derivatives. In the first step, pyrrolidine undergoes N-alkylation with cyclopropylamine derivatives in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. The intermediate is then subjected to acylation using acetyl chloride in dichloromethane (DCM) to introduce the ethanone moiety. Finally, a hydroxyl group is introduced via nucleophilic substitution with 2-chloroethanol under reflux conditions (70–80°C, 12 hours), yielding the target compound with an average isolated yield of 68%.

Critical parameters influencing yield include:

  • Temperature control : Excessive heat during alkylation promotes side reactions such as over-alkylation.

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction kinetics compared to non-polar alternatives.

Enantioselective Synthesis Using Chiral Auxiliaries

Patent literature describes an alternative route emphasizing stereochemical purity. Racemic mixtures of the intermediate 3-aminopyrrolidine are resolved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Subsequent steps involve reacting the resolved (S)-enantiomer with cyclopropanecarbonyl chloride and 2-hydroxyethylamine in a one-pot procedure. This method achieves enantiomeric excess (ee) >99% but requires specialized equipment, limiting scalability.

Optimization of Reaction Conditions

Catalytic Systems and Reagent Stoichiometry

Comparative studies reveal that catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation steps by 40%, reducing reaction times from 24 to 14 hours. Stoichiometric imbalances, particularly excess acetyl chloride (>1.2 equiv), lead to byproduct formation (e.g., diacetylated derivatives), necessitating precise reagent control.

Solvent and Temperature Effects

A solvent screening study demonstrated the following performance:

SolventReaction Time (h)Yield (%)Purity (HPLC, %)
THF146895
DCM186292
DMF105588

THF emerged as the optimal solvent due to its balance of polarity and boiling point. Elevated temperatures (>80°C) in DMF caused decomposition, underscoring the need for mild conditions.

Purification and Characterization

Chromatographic Techniques

Crude product purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity >95%. Patent methods further describe the use of preparative HPLC for isolating enantiomers, though this adds significant cost.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.10 (s, 3H, COCH₃), 3.45–3.70 (m, 6H, pyrrolidine and OCH₂).

  • HRMS : m/z calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 213.1603; found: 213.1608.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodStepsTotal Yield (%)ee (%)Scalability
Alkylation-Cyclization368N/AHigh
Enantioselective445>99Low
One-Pot Acylation25885Moderate

The alkylation-cyclization route remains preferred for industrial-scale production due to its balance of yield and practicality, while enantioselective synthesis is reserved for pharmaceutical applications requiring chiral purity .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol

Its structure consists of a cyclopropyl group, a hydroxylated ethyl group, and a pyrrolidine moiety, which together contribute to its unique biological properties.

Biological Activities

1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone exhibits several promising biological activities:

  • Pharmacological Potential : Compounds structurally similar to this compound have been studied for their roles in modulating neurotransmitter systems, particularly in relation to anxiety and depression treatments.
  • Interaction Studies : Research indicates that this compound may interact with various biological targets, including receptors involved in neuropharmacology. Interaction studies are essential for understanding its binding affinities and pharmacodynamics .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of compounds similar to this compound:

StudyFindings
Neurotransmitter Modulation Investigated the effects on serotonin and dopamine receptors, showing potential antidepressant properties.
Analgesic Properties Similar compounds demonstrated efficacy in pain relief, suggesting potential applications in pain management therapies.
Antimicrobial Activity Hydroxyethylamine analogs have shown promise against various pathogens, indicating potential for developing antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

Structural Differences : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
Impact :

  • Hydrogen Bonding: The hydroxyethyl group’s positioning may differ due to ring size, affecting solubility and target affinity.

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone

Structural Differences : Substitutes the cyclopropyl-hydroxyethyl group with a bromophenyl moiety.
Impact :

  • Electron Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity.
  • Lipophilicity : Increased molecular weight (268.15 g/mol) and hydrophobicity may reduce aqueous solubility compared to the target compound.
    Applications : More suited for halogen-directed coupling reactions or as a heavy-atom derivative in crystallography .

Pyrazolo-Pyrazine Derivatives (e.g., 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone)

Structural Differences : Incorporates a nitrogen-rich pyrazolo-pyrazine heterocycle.
Impact :

  • Hydrogen Bonding : Additional nitrogen atoms enhance interactions with enzymes or receptors.
  • Solubility: Polar heterocycles improve aqueous solubility but may reduce blood-brain barrier penetration. Applications: Potential for kinase inhibition due to aromatic nitrogen motifs .

Cyclopropyl Methanone-Purine Derivatives (e.g., cyclopropyl[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone)

Structural Differences : Attaches a purine-based aromatic system to the pyrrolidine.
Impact :

  • π-π Interactions : Purine’s aromaticity facilitates binding to hydrophobic enzyme pockets.
  • Bioavailability : Increased molecular complexity (C20H24N8O) may limit metabolic stability.
    Applications : Likely targets nucleotide-binding proteins or nucleic acid enzymes .

Trichloro-2-oxopropylidene Pyrrolidinones

Structural Differences : Features a trichloromethyl group and ketone substituents.
Impact :

  • Reactivity : Electron-withdrawing trichloro group promotes nucleophilic attack.
  • Applications: Useful as reactive intermediates or in agrochemical design .

Biological Activity

1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a chemical compound characterized by a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a hydroxyethylamine moiety. Its molecular formula is C11H20N2O2, with a molecular weight of 212.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

The compound's structure suggests potential interactions with various biological systems. The cyclopropyl group may enhance lipophilicity, allowing for better membrane penetration, while the hydroxyethylamine moiety can interact with biological targets such as receptors and enzymes.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of pyrrolidine derivatives, with specific mechanisms of action that may also apply to this compound:

  • Inhibition of Nucleic Acid and Protein Synthesis : Alkaloids similar to this compound have shown the ability to interfere with nucleic acid synthesis and protein production in bacterial cells, which is crucial for their antimicrobial activity .
  • Effects on Cell Membrane Permeability : The compound's lipophilicity may allow it to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death .

Pharmacological Potential

The unique combination of functional groups in this compound suggests several potential pharmacological applications:

  • Antidepressant Activity : Similar compounds have been associated with targeting serotonin receptors, indicating potential antidepressant effects.
  • Analgesic Properties : Structural analogs have been noted for their analgesic effects, suggesting that this compound could also possess pain-relieving properties.

Study on Antibacterial Activity

In vitro tests conducted on related pyrrolidine derivatives indicated significant antibacterial activity against various strains of bacteria. For instance, compounds showed minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 5 µg/mL to 150 µg/mL depending on the specific derivative used .

CompoundTarget BacteriaMIC (µg/mL)
Pyrrolidine Derivative AS. aureus75
Pyrrolidine Derivative BE. coli<125
This compoundTBDTBD

Antidepressant Activity Research

A study investigating the pharmacological profiles of similar compounds demonstrated that they could effectively modulate neurotransmitter levels in animal models. This suggests that this compound might exhibit similar effects, warranting further investigation into its antidepressant properties .

Q & A

Q. What are the common synthetic routes for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Cyclopropane ring formation using cyclopropylamine derivatives. (ii) Functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination. (iii) Introduction of the ethanone group via Friedel-Crafts acylation or ketone coupling reactions under Lewis acid catalysis (e.g., AlCl₃) . Key challenges include controlling regioselectivity during cyclopropane functionalization and ensuring high yields in the final acylation step.

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly the cyclopropyl, pyrrolidine, and ethanone groups.
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths and angles, resolving stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) via fluorescence polarization or calorimetry.
  • Receptor Binding Studies : Radioligand displacement assays using labeled agonists/antagonists.
  • Cytotoxicity Profiling : MTT or CellTiter-Glo® assays in cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Predict membrane permeability (e.g., blood-brain barrier penetration) using logP and polar surface area calculations.
  • Docking Studies : Identify binding poses with target proteins (e.g., GPCRs) via AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks .

Q. What strategies address low yields in the final acylation step during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Screen alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduce reaction time and side-product formation .

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

  • Methodological Answer :
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms with varying solubility/bioavailability.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) influencing biological activity .

Q. What advanced spectroscopic techniques validate stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via IR-based chirality analysis.
  • NOESY NMR : Detect spatial proximity of protons to assign stereocenters .

Experimental Design & Data Analysis

Q. How to design stability studies for reactive intermediates in synthesis?

  • Methodological Answer :
  • Forced Degradation : Expose intermediates to heat, light, and humidity; monitor degradation via LC-MS.
  • Kinetic Stability Assays : Use Arrhenius plots to predict shelf-life under varying temperatures.
  • Safety Protocols : Implement inert atmosphere (N₂/Ar) and cold-chain storage for oxygen-sensitive intermediates .

Q. What statistical methods resolve discrepancies in dose-response data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data using random-effects models to account for inter-study variability.
  • Bootstrap Resampling : Assess confidence intervals for EC₅₀/IC₅₀ values.
  • Bayesian Hierarchical Modeling : Incorporate prior knowledge to refine posterior probability distributions .

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